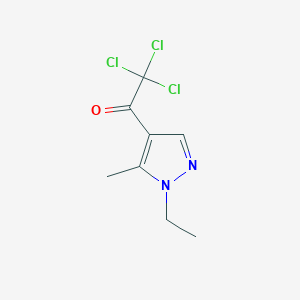
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Übersicht
Beschreibung
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a chemical compound . It is a versatile building block used in various scientific studies due to its unique properties.
Synthesis Analysis
The synthesis of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde involves a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Molecular Structure Analysis
The molecular formula of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is C7H6Cl2N2O . The exact mass is 189.9700681 g/mol .Chemical Reactions Analysis
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis
The molecular weight of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is 191.01 g/mol . More detailed physical and chemical properties are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
- Antiviral Applications: The compound has been used in the synthesis of carbocyclic analogues of 7-deazaguanosine, showing potential antiviral activities against HSV1 and HSV2 in cell culture. This highlights its role in developing new antiviral agents (Legraverend et al., 1985).
DNA Adduct Formation
- Genotoxicity Research: Acetaldehyde forms stable DNA adducts, including an interstrand cross-link, which might contribute to understanding its mutagenic and carcinogenic properties. This underscores the significance of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde in studying DNA interactions and potential risks (Wang et al., 2000).
Chemical Synthesis and Processing
- Synthesis of Intermediates: The compound plays a role in synthesizing important intermediates like 4,6-Dichloro-2-methylpyrimidine, used in pharmaceuticals and explosives. This demonstrates its utility in various industrial syntheses (Guo Lei-ming, 2012).
Optical Properties in Organic Chemistry
- Optical Properties and Sensing Applications: Research into related pyrimidine derivatives shows potential in developing colorimetric and luminescent pH sensors, indicating the relevance of this compound in designing sensors and studying solvatochromism (Hadad et al., 2011).
Pharmaceutical Precursor Applications
- Pharmaceutical Precursor Role: Its derivatives have been used as precursors in the synthesis of pharmaceutical compounds like antihypertensive drugs, showcasing its application in drug development (Czeskis, 2004).
Bioreductive Agents
- Bioreductive Agent Synthesis: A modified form of the compound has been synthesized for use as a reaction intermediate in the synthesis of bioreductive agents, including hypoxic cell radiosensitizers and antibiotics against anaerobic organisms (Yang & Hofer, 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-4-10-6(8)5(2-3-12)7(9)11-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULBLNIRDCOBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718296 | |
| Record name | (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |
CAS RN |
474656-37-6 | |
| Record name | (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B1396319.png)

![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396323.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine](/img/structure/B1396324.png)


![3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1396327.png)
![7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1396328.png)




